PXS-4728A is a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) [, , , , , , ]. SSAO/VAP-1 is an ectoenzyme involved in leukocyte adhesion and transmigration, playing a role in inflammation. Inhibiting SSAO/VAP-1 has shown promise in preclinical models of inflammatory diseases, making it a target for therapeutic development [, , , , , , ].
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide; hydrochloride is a synthetic compound that belongs to the class of benzamides. This compound features a unique structure that includes a fluorinated allyl oxy group and a tert-butyl group attached to the nitrogen atom. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is derived from various synthetic methodologies that typically involve the functionalization of benzamide derivatives. It has been referenced in patent literature and chemical databases, indicating its relevance in pharmaceutical research and development.
This compound can be classified as:
The synthesis of 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide; hydrochloride typically involves multi-step organic reactions. The general synthetic route may include:
The reactions are generally carried out under controlled conditions, often using solvents such as dichloromethane or ethyl acetate for extraction and purification processes. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The molecular structure of 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide; hydrochloride can be depicted as follows:
The structural data can be represented using various chemical notation systems, including SMILES and InChI formats, which provide insights into the compound's connectivity and stereochemistry.
The compound is expected to participate in several chemical reactions typical of amides and related functional groups:
Reactions are typically monitored using spectroscopic techniques such as NMR, infrared spectroscopy (IR), and mass spectrometry (MS) to ascertain product formation and purity.
The mechanism of action for 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide; hydrochloride is not fully elucidated but may involve interaction with specific biological targets:
Experimental studies would be required to confirm the specific targets and pathways affected by this compound, along with quantitative data on its potency and efficacy.
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide; hydrochloride has potential applications in:
The compound 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride represents a structurally intricate molecule with significant medicinal chemistry applications. Its systematic IUPAC name explicitly defines the (E)-stereochemistry of the fluoroallyl chain, the position of the aminomethyl group, and the N-tert-butylbenzamide core [2]. The hydrochloride salt designation indicates protonation of the primary amine group, enhancing solubility. Alternative nomenclature includes (E)-4-(2-(aminomethyl)-3-fluoroallyloxy)-N-tert-butylbenzamide hydrochloride, reflecting identical connectivity [2].
Table 1: Nomenclature Variations of the Target Compound
Naming Convention | Identifier |
---|---|
Systematic IUPAC Name | 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride |
Condensed IUPAC Name | (E)-4-(2-(aminomethyl)-3-fluoroallyloxy)-N-tert-butylbenzamide hydrochloride |
Common Research Codes | Pxs-4728a, BI-1467335 HCl |
CAS Registry Number | 1478364-68-9 |
UNII Identifier | 6W2049SJPH |
This compound emerged from targeted efforts to develop selective inhibitors of lysyl oxidase (LOX) enzymes, critical mediators of extracellular matrix (ECM) cross-linking. Its development name Pxs-4728a (later designated BI-1467335 HCl) reflects its optimization within pharmaceutical discovery programs focused on modulating ECM remodeling [2]. The compound addresses a key challenge in treating fibrotic diseases and metastatic cancers, where aberrant LOX activity promotes pathological tissue stiffness and metastasis [3].
Lysyl oxidases catalyze the oxidative deamination of lysine residues in collagen/elastin, generating reactive aldehydes that crosslink structural proteins. Chronic overexpression contributes to:
Table 2: Therapeutic Applications Linked to LOX Inhibition
Therapeutic Area | Role of LOX Enzymes | Compound Significance |
---|---|---|
Fibrotic Disorders | ECM crosslinking drives tissue scarring | Reduces collagen maturation in liver/kidney models |
Oncology | LOX-mediated ECM stiffness promotes metastasis | Disrupts pre-metastatic niche formation |
Wound Healing | Dysregulated crosslinking impairs tissue repair | Potential normalization of ECM dynamics |
The hydrochloride salt comprises four principal pharmacophoric elements that synergistically enable selective LOX inhibition:
Table 3: Pharmacophore Mapping of Functional Groups
Structural Feature | Pharmacophoric Role | Molecular Consequence |
---|---|---|
N-tert-Butylbenzamide | Hydrophobic anchor & metabolic stability shield | High LOX binding affinity (Kᵢ = nM range) |
(E)-3-Fluoroallyloxy linker | Stereoelectronic modulator | Isoform selectivity (LOXL2 > LOX) |
Charged aminomethyl group (-CH₂NH₃⁺) | Covalent inhibitor precursor & electrostatic anchor | Irreversible inhibition kinetics |
Hydrochloride counterion | Bioavailability enhancer | >80% oral absorption in preclinical models |
The strategic positioning of the fluorine atom β to the ether oxygen creates an electron-deficient vinyl system, priming the adjacent carbon for nucleophilic attack by catalytic lysine residues. This underpins the compound’s mechanism-based inhibition kinetics distinct from earlier reversible LOX inhibitors [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7